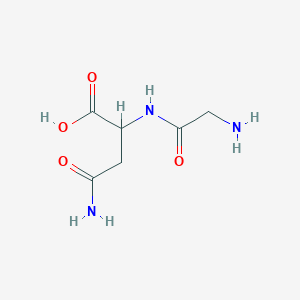
Glycyl-D-asparagine
Übersicht
Beschreibung
Glycyl-D-asparagine is a compound with the linear formula C6H11N3O4 . It’s an important amino acid in mammals, produced in several organs and widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides .
Synthesis Analysis
Asparagine, a non-essential amino acid, is involved in the metabolic control of cell functions in nerve and brain tissue. It is biosynthesized from aspartic acid and ammonia by asparagine synthetase . The synthesis of N-glycosylated amino-acids or peptides produces the crucial glycoside-asparagine linkages at a late stage in the synthesis .Molecular Structure Analysis
The molecular structure of Glycyl-D-asparagine contains a total of 23 bonds. There are 12 non-H bond(s), 3 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 primary amide(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 primary amine(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis
The cyclisation of polypeptides can play a crucial role in exerting biological functions, maintaining stability under harsh conditions and conferring proteolytic resistance . In contrast to the synthesis of O-glycosylated peptides, where the glycosidic linkage between amino acid and oligosaccharide is often introduced in an early stage, most syntheses of N-glycosylated amino-acids or peptides produce the crucial glycoside-asparagine linkages at a late stage in the synthesis .Physical And Chemical Properties Analysis
Glycyl-D-asparagine has a molecular formula of C6H11N3O4 and an average mass of 189.169 Da .Wissenschaftliche Forschungsanwendungen
- Scientific Field : Plant Physiology
- Application Summary : Asparagine has been found to have a biostimulant effect on plant growth, specifically in Arabidopsis thaliana . This study was conducted to analyze the biostimulant properties of the twenty individual proteinogenic amino acids .
- Methods of Application : The study was carried out in vitro, monitoring the development of Arabidopsis seedlings on amino acid containing media . Biostimulant analyses were based on leaf area measurements as a proxy of plant growth .
- Results : The study found that glutamine and asparagine demonstrated the most significant effects in promoting leaf area in the presence of nitrate supply . The stimulating effect was confirmed by using the L and D enantiomeric forms .
- Scientific Field : Oncology
- Application Summary : Asparagine plays a vital role in the development of cancer cells . It is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides .
- Methods of Application : The study discusses the physiological role of asparagine and the current progress in the field of cancer research .
- Results : Nutritional inhibition by targeting asparagine is often considered as an anti-cancer strategy and has shown success in the treatment of leukemia . However, asparagine limitation alone does not achieve an ideal therapeutic effect because of stress responses that upregulate asparagine synthase (ASNS) to meet the requirements for asparagine in cancer cells .
- Scientific Field : Pharmacology
- Application Summary : L-asparaginase, an enzyme that hydrolyzes asparagine, is used in chemotherapy . It has the potential to cure autoimmune disorders and infectious diseases .
- Methods of Application : The enzyme L-asparaginase is used in medical treatments .
- Results : The use of L-asparaginase has shown success in the treatment of various diseases .
Plant Growth Biostimulant
Cancer Research
Chemotherapy
- Scientific Field : Molecular Biology
- Application Summary : Asparagine-linked Glycans play a crucial role in the folding of proteins in the endoplasmic reticulum (ER). This process is essential for their correct folding and function .
- Methods of Application : The study discusses the role of demannosylating N-glycans in sentencing irreparable misfolded glycoproteins into ER-associated degradation (ERAD) .
- Results : A misfolded/incompletely folded glycoprotein is recognized/bound by UGGT that adds back a Glc residue to regenerate GlcMan 9 GlcNAc 2, forcing its reassociation with CNX/CRT for refolding .
- Scientific Field : Chemical Biology
- Application Summary : Asparagine-linked N-glycans on proteins have diverse structures, and their functions vary according to their structures .
- Methods of Application : The study discusses the recent advances in the chemical biology of N-glycans .
- Results : It has become possible to obtain high quantities of N-glycans via isolation and chemical/enzymatic/chemoenzymatic synthesis .
- Scientific Field : Oncology
- Application Summary : Asparagine is considered a semi-essential amino acid and is often targeted for nutritional inhibition as an anti-cancer strategy .
- Methods of Application : The study discusses the physiological role of asparagine and the current progress in the field of cancer research .
- Results : Various cancer cells initiate different reprogramming processes in response to the deficiency of asparagine .
Protein Folding
Chemical Biology
Cancer Treatment Target
- Scientific Field : Neurobiology
- Application Summary : Asparagine acts as a neurotransmitter in the brain, facilitating communication between neurons .
- Methods of Application : The study discusses the role of asparagine as a neurotransmitter in the brain .
- Results : Asparagine has been found to be involved in various brain functions, including learning and memory .
- Scientific Field : Food Science
- Application Summary : Asparagine is used in the food and beverage industry. When heated with sugars, it forms acrylamide, a compound used in food processing .
- Methods of Application : The study discusses the use of asparagine in the food and beverage industry .
- Results : However, high levels of acrylamide have been linked to potential health risks, leading to regulations on its use .
- Scientific Field : Biochemistry
- Application Summary : Asparagine is used in biochemical research, particularly in protein structure studies .
- Methods of Application : The study discusses the use of asparagine in biochemical research .
- Results : Asparagine plays a crucial role in maintaining the three-dimensional structure of proteins .
Neurotransmitter in the Brain
Food and Beverage Industry
Biochemical Research
Safety And Hazards
When handling Glycyl-D-asparagine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(2R)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2,7H2,(H2,8,10)(H,9,11)(H,12,13)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUESBOMYALLFNI-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)NC(=O)CN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-D-asparagine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



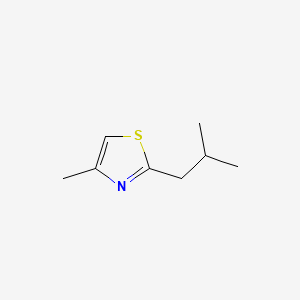
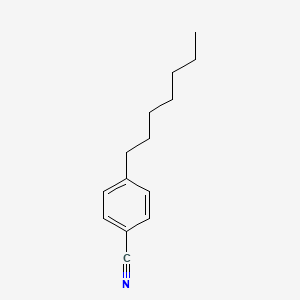
![Methyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1330449.png)
![2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1330452.png)
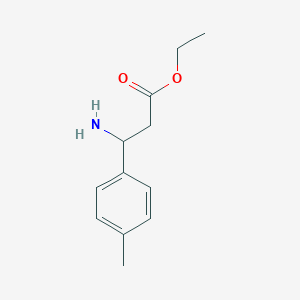
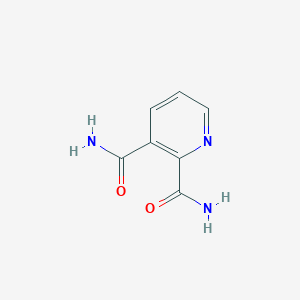
![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)

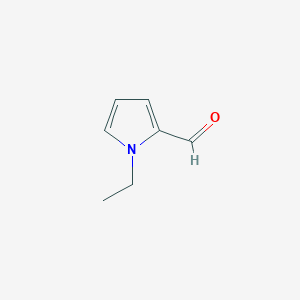
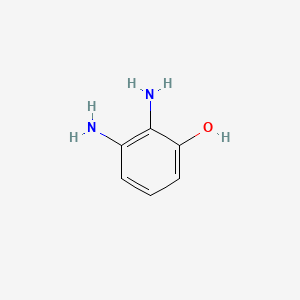
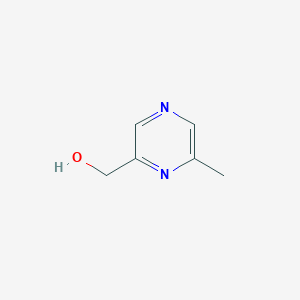
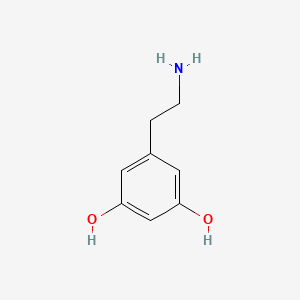
![5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid](/img/structure/B1330471.png)
